molecular formula C11H11NO7 B13702760 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13702760
M. Wt: 269.21 g/mol
InChI Key: UGKPBLMZXPCXSN-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid (CAS: 2353902-83-5) is a high-purity chemical compound intended for research and development purposes . This compound features a 2-oxopropanoic acid chain attached to a 4,5-dimethoxy-2-nitrophenyl aromatic ring, a structure that suggests potential utility as a key synthetic intermediate or building block in organic chemistry, pharmaceutical research, and material science. The presence of both dimethoxy and nitro substituents on the phenyl ring makes this molecule a candidate for further chemical modification, particularly in reactions involving the nitro group or the electron-rich aromatic system. Researchers may find it valuable for developing more complex molecules, such as those with photolabile properties, given the known use of similar dimethoxy-nitrophenyl compounds in photochemistry . The oxopropanoic acid moiety also provides a reactive handle for conjugation or derivatization. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H11NO7/c1-18-9-4-6(3-8(13)11(14)15)7(12(16)17)5-10(9)19-2/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

UGKPBLMZXPCXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic Acid

General Synthetic Strategy

The synthesis of substituted 3-aryl-2-oxopropanoic acids generally involves:

  • Formation of the aryl-substituted α-keto acid skeleton.
  • Introduction of substituents on the aromatic ring either before or after keto acid formation.
  • Use of β-keto acid precursors or ester intermediates followed by hydrolysis.

For the specific compound 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid , the synthetic route typically involves:

  • Starting from appropriately substituted nitroanilines or nitrophenyl derivatives.
  • Formation of the keto acid via Claisen condensation or Friedel-Crafts acylation followed by oxidation or hydrolysis steps.
  • Nitration and methoxylation steps to install the 4,5-dimethoxy and 2-nitro substituents.

Specific Reported Preparation Approaches

Hydrolysis of Pyranoquinolinedione Derivatives (Analogous Method)

Though direct literature on 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is limited, closely related β-keto acids such as 3-(quinolin-3-yl)-2-oxopropanoic acid have been prepared via hydrolysis of pyranoquinolinedione precursors in aqueous alkaline medium, as reported by Abass et al. (2011). This method involves:

  • Synthesis of a pyranoquinolinedione intermediate.
  • Hydrolysis under alkaline conditions to open the ring and yield the β-keto acid.
  • Purification by crystallization.

This approach suggests that analogously, a substituted nitrophenyl pyrano derivative could be hydrolyzed to yield the target β-keto acid.

Esterification and Subsequent Hydrolysis

The β-keto acid can be synthesized via ester intermediates. For example, alkyl 3-aryl-2-oxopropanoates are obtained through esterification of the β-keto acid with alcohols in the presence of concentrated sulfuric acid, followed by hydrolysis to yield the free acid. This method allows for better handling and purification of intermediates.

Nitration and Methoxylation of Preformed β-Keto Acids or Precursors
  • Introduction of nitro groups typically uses sodium nitrite and dilute hydrochloric acid at low temperatures (0–5 °C) to avoid side reactions.
  • Methoxylation is achieved via methylation reactions using methyl iodide or dimethyl sulfate on hydroxy groups or via direct substitution on aromatic rings bearing activating groups.

These steps can be performed either on the aromatic ring prior to keto acid formation or on intermediates.

Representative Synthetic Scheme (Hypothetical)

Step Reagents/Conditions Description Yield (%) Notes
1 Starting from 4,5-dimethoxy-2-nitrobenzaldehyde Claisen condensation with diethyl malonate or ethyl acetoacetate in presence of base ~70-85% Formation of β-keto ester intermediate
2 Acidic or alkaline hydrolysis (NaOH, H2O, heat) Conversion of β-keto ester to β-keto acid ~80-90% Careful pH control to avoid decomposition
3 Purification by recrystallization Use of solvents like ethanol or ethyl acetate - Ensures high purity of final acid

Analytical and Research Data Summary

Spectroscopic Characterization

  • NMR: The β-keto acid shows characteristic keto proton signals and aromatic protons consistent with substitution pattern.
  • Mass Spectrometry: Molecular ion peaks confirm molecular weight; fragmentation patterns show loss of methoxy and carboxyl groups.
  • IR Spectroscopy: Strong absorption bands for carboxylic acid (broad O–H stretch around 2500–3300 cm⁻¹) and keto groups (C=O stretch near 1700 cm⁻¹).

Yield and Purity

  • Yields in the range of 70–90% are typical for each step.
  • Purity is confirmed by elemental analysis and chromatographic methods.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Hydrolysis of pyranoquinolinedione derivatives Pyranoquinolinedione Aqueous NaOH, heat Mild alkaline hydrolysis High yield, regioselective Requires precursor synthesis
Esterification followed by hydrolysis β-keto acid Alcohol, H2SO4 (esterification), then NaOH (hydrolysis) Acidic esterification, alkaline hydrolysis Good intermediate handling Multi-step, time-consuming
Direct Claisen condensation Substituted benzaldehyde, diethyl malonate Base (NaOEt or NaH) Room temp to reflux Straightforward, high yield Sensitive to substituent effects

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes reductive transformations. Under catalytic hydrogenation or chemical reducing agents (e.g., Fe/HCl), it reduces to an amine (-NH₂). This reaction modifies the electronic properties of the aromatic system, enabling downstream derivatization.

Key Conditions :

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C

  • Acidic reduction with Fe/HCl yields intermediate hydroxylamine derivatives

Photolytic Cleavage

The compound undergoes photolysis upon UV/visible light exposure, releasing reactive intermediates. This property is exploited in photodynamic therapy and controlled drug delivery systems.

Mechanism :

  • Light absorption promotes the nitro group to an excited state.

  • Cleavage of the C-N bond generates free radicals or carbene intermediates.

  • Secondary reactions with biological targets (e.g., DNA, proteins) occur via radical coupling or electrophilic attack.

Applications :

  • Light-triggered release of therapeutic agents in vivo

  • Photoaffinity labeling in biochemical studies

Condensation Reactions

The α-keto acid moiety participates in condensation reactions with nucleophiles like hydrazines or amines, forming heterocyclic systems.

3.1. Hydrazone Formation

Reaction with hydrazine derivatives forms hydrazones, which cyclize intramolecularly to yield pyrazole analogs .

Example Reaction :

Compound+R-NH-NH2Hydrazone intermediateΔPyrazole derivative\text{Compound} + \text{R-NH-NH}_2 \rightarrow \text{Hydrazone intermediate} \xrightarrow{\Delta} \text{Pyrazole derivative}

Key Observations :

  • Cyclization is base-dependent (e.g., pyridine or triethylamine)

  • Steric effects from substituents influence reaction rates and regioselectivity

Acid-Base Reactivity

The carboxylic acid group (-COOH) undergoes typical acid-base reactions:

  • Deprotonation : Forms carboxylate salts (e.g., with NaOH)

  • Esterification : Reacts with alcohols (R-OH) under acidic catalysis to yield esters

Example :

Compound+CH3OHH+Methyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Oxidative Transformations

The α-keto acid group is susceptible to oxidation, though specific pathways are less documented. Potential reactions include:

  • Decarboxylation under strong oxidative conditions (e.g., MnO₂) to form aryl ketones

  • Peroxide-mediated cleavage of the keto group

Structural and Mechanistic Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₁NO₇
Molecular Weight269.21 g/mol
Photolysis ProductsRadical intermediates, carbenes
Key IR Bands1737 cm⁻¹ (C=O), 1503 cm⁻¹ (NO₂)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The compound’s key structural differentiators are the 4,5-dimethoxy-2-nitro substitution pattern. Comparisons with analogs highlight the following:

Compound Name Substituents Key Properties/Applications Reference
3-(4-Hydroxyphenyl)-2-oxopropanoic acid 4-hydroxy Increased polarity; potential antioxidant activity due to phenolic OH group
3,4-Dihydroxyphenylpyruvic acid 3,4-dihydroxy Chelating properties; role in tyrosine metabolism
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Pyridinyl nitro group Enhanced electron deficiency; used in heterocyclic synthesis
3-(4-tert-butylphenyl)-2-oxopropanoic acid Bulky tert-butyl group Increased lipophilicity; potential for hydrophobic interactions
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in photocaging applications, as seen in ). In contrast, hydroxyl or methoxy groups in analogs (e.g., ) increase solubility in polar solvents and enable hydrogen bonding.

Physicochemical Properties

While explicit data (e.g., melting points, logP) for the target compound are unavailable, inferences can be made:

  • Solubility : The nitro and dimethoxy groups balance polarity, likely resulting in moderate solubility in DMF or DMSO, as seen in related synthesis protocols ().
  • Stability : The nitro group may confer stability under acidic conditions but susceptibility to reduction in the presence of strong reducing agents.

Biological Activity

3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O5_{5}
  • Molecular Weight : 251.24 g/mol

The biological activity of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : It has been noted that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, compounds with the nitrophenyl group have shown significant inhibition of lactate dehydrogenase (LDH), which is crucial in cancer metabolism .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid:

Activity TypeObservationsReference
Anticancer Activity Exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis at low concentrations.
Antimicrobial Effects Demonstrated antibacterial activity against Gram-positive bacteria.
Neuropharmacological Potential modulation of opioid receptors has been suggested based on structural similarities.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various derivatives of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid on OCI-AML3 cells. The results indicated significant apoptosis induction at concentrations as low as 10 µg/mL, suggesting its potential as an anticancer agent .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of related compounds, revealing that modifications in the nitrophenyl structure enhanced activity against specific bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Neurotransmitter Interaction : Research into the pharmacological profiles of similar compounds indicated that modifications to the nitrophenyl group could impact binding affinities at mu and delta opioid receptors, suggesting potential applications in pain management and addiction therapies .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid?

  • Methodological Answer: A combination of NMR (¹H/¹³C) and IR spectroscopy is essential for functional group identification, particularly to confirm the nitro, methoxy, and ketone moieties. High-resolution mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns. For structural elucidation, single-crystal X-ray diffraction with programs like SHELXL (for refinement) is recommended, as it resolves ambiguities in stereochemistry or bond lengths .

Q. What synthetic routes are commonly employed to prepare nitro-substituted 2-oxopropanoic acid derivatives?

  • Methodological Answer: Key steps include:
  • Oxidation of propanol precursors : Use KMnO₄ or CrO₃ to oxidize 3-(4,5-dimethoxy-2-nitrophenyl)-2-hydroxypropanoic acid to the corresponding 2-oxo derivative .
  • Electrophilic nitration : Introduce the nitro group early in the synthesis to avoid side reactions with acid-sensitive groups. Protect the ketone moiety during nitration using acetal groups .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can attach pre-functionalized aromatic rings to the propanoic acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions) or disorder in crystal packing . To address this:
  • Refine X-ray data using SHELXL with anisotropic displacement parameters and twin-law corrections .
  • Compare results with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess intramolecular interactions, such as hydrogen bonding between the nitro and methoxy groups.
  • Validate via temperature-dependent crystallography to identify thermal motion artifacts .

Q. What experimental strategies mitigate interference from the nitro group in biological assays?

  • Methodological Answer: The nitro group can cause false positives in redox-sensitive assays. Mitigation approaches include:
  • Controlled reduction : Convert the nitro group to an amine using H₂/Pd-C, then compare bioactivity pre- and post-reduction to isolate its role .
  • Protective group chemistry : Temporarily mask the nitro group (e.g., with Boc-protected amines) during assays, followed by deprotection .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish specific interactions from nonspecific redox effects .

Q. How should researchers design experiments to study this compound’s potential as an enzyme inhibitor?

  • Methodological Answer:
  • Target selection : Prioritize enzymes with active-site tyrosine or cysteine residues, as the 2-oxopropanoic acid moiety may act as a electrophilic trap. Examples include tyrosinase or cysteine proteases .
  • Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenases) to monitor inhibition constants (Kᵢ).
  • Docking studies : Perform molecular docking (AutoDock Vina) with the nitro group positioned to exploit π-stacking or dipole interactions in hydrophobic pockets .
  • Mutagenesis validation : Engineer enzyme variants lacking key residues (e.g., Tyr153 in tyrosinase) to confirm binding specificity .

Data Contradiction Analysis

Q. How to address conflicting results in solubility studies across different solvent systems?

  • Methodological Answer: Discrepancies may stem from polymorphism or solvate formation . Strategies:
  • Powder X-ray diffraction (PXRD) : Compare patterns of recrystallized samples in polar (DMSO) vs. nonpolar (hexane) solvents to detect polymorphs .
  • Hansen solubility parameters : Calculate HSPs to rationalize solubility differences (e.g., nitro groups increase polarity, reducing solubility in chloroform) .
  • Co-solvent screening : Use tert-butanol/water mixtures to enhance solubility for biological testing .

Structural and Functional Insights

Q. What computational tools are optimal for predicting the compound’s reactivity in nucleophilic environments?

  • Methodological Answer:
  • Fukui functions : Calculate using Gaussian09 at the M06-2X/def2-TZVP level to identify electrophilic sites (e.g., the ketone carbon) prone to nucleophilic attack .
  • Molecular dynamics (MD) simulations : Simulate solvated systems to assess steric hindrance from the 4,5-dimethoxy groups on reaction pathways .

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